Propanol-PEG3-CH2OH

Overview

Description

Propanol-PEG3-CH2OH is a compound that combines propanol with polyethylene glycol (PEG). It is a colorless, transparent liquid that is soluble in water and exhibits surface-active properties. This compound is often used as an emulsifier and dispersant in various applications, including biochemical experiments where it serves as a stabilizer or solvent .

Mechanism of Action

Target of Action

Propanol-PEG3-CH2OH is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound, like other PROTAC linkers, is to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved by bringing the target protein in close proximity to an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, and its manipulation allows for the selective degradation of specific target proteins .

Result of Action

The result of the action of this compound is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.

Biochemical Analysis

Biochemical Properties

Propanol-PEG3-CH2OH plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

It is known that the compound plays a significant role in the degradation of target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . It connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to selectively degrade target proteins via the ubiquitin-proteasome system .

Preparation Methods

Propanol-PEG3-CH2OH is typically synthesized through chemical reactions involving propanol and polyethylene glycol. The synthesis process involves the reaction of propanol with PEG under controlled conditions to form the desired compound. Industrial production methods may vary, but they generally involve similar reaction pathways to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Propanol-PEG3-CH2OH can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Propanol-PEG3-CH2OH has a wide range of scientific research applications:

Chemistry: It is used as a solvent and stabilizer in various chemical reactions and processes.

Biology: The compound is employed in biochemical experiments as a stabilizer for proteins and other biomolecules.

Medicine: It serves as a linker in the synthesis of PROTACs (PROteolysis Targeting Chimeras), which are used in targeted protein degradation research.

Comparison with Similar Compounds

Propanol-PEG3-CH2OH is unique due to its combination of propanol and PEG, which imparts specific properties such as water solubility and surface activity. Similar compounds include:

Propanol-PEG2-CH2OH: A shorter PEG chain, which may affect its solubility and stability.

Propanol-PEG4-CH2OH: A longer PEG chain, potentially offering different solubility and stability profiles.

Propanol-PEG3-CH3: A similar structure but with a methyl group instead of a hydroxyl group, which can alter its reactivity and applications

These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.

Biological Activity

Propanol-PEG3-CH2OH, a compound that integrates propanol with polyethylene glycol (PEG), is gaining attention for its unique properties and applications in biological contexts. This article delves into its biological activity, focusing on its role as a PROTAC (PROteolysis Targeting Chimera) linker, its mechanism of action, and its potential applications in various fields.

- Molecular Formula : CHO

- Molecular Weight : 222.28 g/mol

- CAS Number : 112935-57-6

This compound is characterized by its water solubility and surface-active properties, making it suitable for use as an emulsifier and dispersant in biochemical experiments .

Target of Action

This compound functions primarily as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. This system is crucial for maintaining cellular protein homeostasis by selectively degrading misfolded or unneeded proteins .

Mode of Action

The compound exploits the ubiquitin-proteasome pathway by linking a ligand that binds to a target protein with another that binds to an E3 ubiquitin ligase. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein, effectively reducing its levels within the cell .

Biological Activity and Applications

This compound has been studied for its various applications in biological research:

- Targeted Protein Degradation : The compound plays a significant role in the development of PROTACs aimed at degrading specific proteins implicated in diseases such as cancer and neurodegenerative disorders. By utilizing this compound, researchers can design targeted therapies that mitigate the effects of harmful proteins .

- Stabilization of Biomolecules : In biochemical experiments, this compound serves as a stabilizer for proteins and other biomolecules, enhancing their solubility and stability during analysis .

Case Studies

Recent studies have highlighted the efficacy of PROTACs incorporating this compound:

- Cancer Research : A study demonstrated that PROTACs utilizing this linker effectively degraded oncogenic proteins in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .

- Neurodegenerative Disorders : Research indicated that PROTACs designed with this compound could selectively degrade tau protein aggregates associated with Alzheimer’s disease, showing promise for therapeutic intervention.

Comparison with Similar Compounds

| Compound | PEG Chain Length | Solubility | Applications |

|---|---|---|---|

| Propanol-PEG2-CH2OH | 2 units | Moderate | Less effective as PROTAC linker |

| Propanol-PEG4-CH2OH | 4 units | High | Potentially slower degradation rate |

| Propanol-PEG3-CH3 | 3 units | High | Altered reactivity compared to CH2OH |

The unique combination of propanol and a three-unit PEG chain in this compound enhances its solubility and effectiveness as a linker compared to other PEG derivatives .

Properties

IUPAC Name |

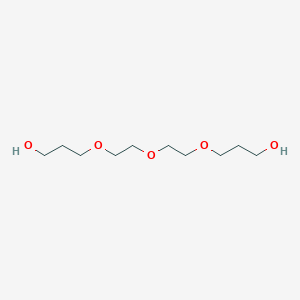

3-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAWVRBCMMXMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCOCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.